Biricodar has a complex molecular structure characterized by its chemical formula and an average molecular weight of approximately 603.716 g/mol. The structure features several functional groups which contribute to its activity:
The structural configuration allows Biricodar to effectively interact with P-glycoprotein and MRP-1, blocking their function and preventing drug efflux from cancer cells.
Biricodar participates in various chemical reactions primarily related to its mechanism of action:
These reactions underscore Biricodar's role as a chemosensitizer in cancer treatment protocols.
The mechanism by which Biricodar exerts its effects involves several key processes:
This mechanism highlights its potential utility in overcoming multidrug resistance in cancer therapy.
Biricodar exhibits several notable physical and chemical properties:
These properties influence Biricodar's formulation as a therapeutic agent.
Biricodar's primary application lies within oncology, specifically:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: